1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Overview
Description
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is an organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzimidazole core with a 2-(2-methoxyphenoxy)ethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-(2-methoxyphenoxy)ethyl group: This step involves the reaction of the benzimidazole core with 2-(2-methoxyphenoxy)ethyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 1-[2-(2-hydroxyphenoxy)ethyl]-1H-benzimidazol-2-amine.
Reduction: Formation of this compound with an additional amine group.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The 2-(2-methoxyphenoxy)ethyl group may enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a benzimidazole ring.
2-(2-(2-methoxyphenoxy)ethyl)-1H-isoindole-1,3(2H)-dione: Contains an isoindole ring instead of a benzimidazole ring.
Uniqueness
1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its benzimidazole core, which imparts specific biological activities and chemical reactivity. The presence of the 2-(2-methoxyphenoxy)ethyl group further enhances its properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-14-8-4-5-9-15(14)21-11-10-19-13-7-3-2-6-12(13)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFCLYKICHXLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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